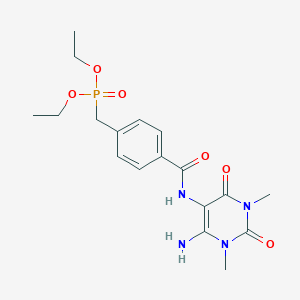
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-(diethoxyphosphorylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb is a complex organic compound that belongs to the class of aminophosphonic acids. These compounds are structural analogues of amino acids where the carboxylic group is replaced by a phosphonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb typically involves the hydrophosphonylation reaction. This process usually entails the condensation of imines and phosphorous acid . The Pudovik reaction or Kabachnik–Fields reaction is often employed, where esters of phosphorous acid, such as diphenylphosphite, are used .
Industrial Production Methods
Industrial production of aminophosphonic acids often involves large-scale hydrophosphonylation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives with additional oxygen atoms, while reduction may produce more hydrogenated forms of the compound .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb involves its role as an antagonist of amino acids. It inhibits enzymes involved in amino acid metabolism, thereby affecting the physiological activity of cells. This inhibition can lead to antibacterial, plant growth regulatory, or neuromodulatory effects .
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb can be compared with other aminophosphonates, which are organophosphorus compounds with similar structures. These compounds include:
Aminomethylphosphonic acid: Used as a herbicide and in various industrial applications.
Hydroxyethylidene diphosphonic acid: Used in water treatment and as a scale inhibitor.
Alendronate sodium trihydrate: Used in the treatment of osteoporosis.
Eigenschaften
CAS-Nummer |
166115-75-9 |
|---|---|
Molekularformel |
C18H25N4O6P |
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-(diethoxyphosphorylmethyl)benzamide |
InChI |
InChI=1S/C18H25N4O6P/c1-5-27-29(26,28-6-2)11-12-7-9-13(10-8-12)16(23)20-14-15(19)21(3)18(25)22(4)17(14)24/h7-10H,5-6,11,19H2,1-4H3,(H,20,23) |
InChI-Schlüssel |
KYDKPQWVWFLYDN-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C)N)OCC |
Kanonische SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C)N)OCC |
Synonyme |
Phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carbonyl]phenyl]methyl]-, diethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B70439.png)
![Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione](/img/structure/B70440.png)

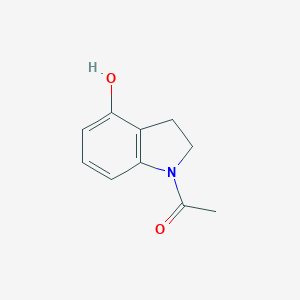
![tert-butyl N-[4-(benzylamino)butan-2-yl]carbamate](/img/structure/B70447.png)
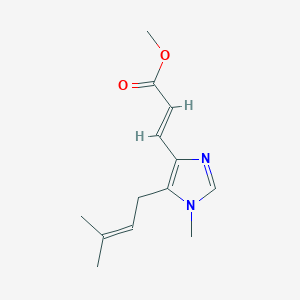

![[1-[(4-Fluorophenyl)methyl]indol-3-yl]methanol](/img/structure/B70452.png)
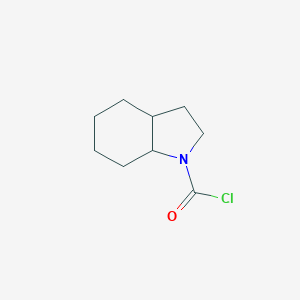

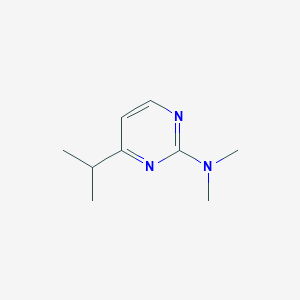
![1,4,6-Metheno-1H-cyclopent[cd]indene,decahydro-(9CI)](/img/structure/B70467.png)


